molecular formula C10H13BrClNO2 B13549308 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Cat. No.: B13549308
M. Wt: 294.57 g/mol
InChI Key: SUXKTFDWQJPRGN-UHFFFAOYSA-N
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Description

7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and an amine group at the 4th position of the benzopyran ring system. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 7th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Methoxylation: Introduction of a methoxy group at the 5th position using methanol and a strong acid catalyst such as sulfuric acid.

    Amination: Introduction of an amine group at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Formation of Hydrochloride Salt: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 7-hydroxy-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine.

    Reduction: Formation of 5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to alterations in cellular signaling and function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine: The free base form without the hydrochloride salt.

    7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine: Lacks the methoxy group at the 5th position.

    5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine: Lacks the bromine atom at the 7th position.

Uniqueness

7-bromo-5-methoxy-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is unique due to the combination of its bromine, methoxy, and amine functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

7-bromo-5-methoxy-3,4-dihydro-1H-isochromen-4-amine;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-13-9-3-7(11)2-6-4-14-5-8(12)10(6)9;/h2-3,8H,4-5,12H2,1H3;1H

InChI Key

SUXKTFDWQJPRGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(COC2)N)Br.Cl

Origin of Product

United States

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